Diethyl 2,6-dimethyl-4-(4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the case of its potential use as a calcium channel blocker, the compound binds to the L-type calcium channels in the cell membrane, inhibiting calcium influx and leading to vasodilation and reduced blood pressure . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A structurally similar compound used in similar applications.
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: Another related compound with slight structural differences.
Uniqueness
3,5-DIETHYL 2,6-DIMETHYL-4-[4-(3-METHYL-1-BENZOFURAN-2-CARBONYLOXY)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the benzofuran moiety, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s binding affinity to specific targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C29H29NO7 |
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Molecular Weight |
503.5 g/mol |
IUPAC Name |
diethyl 2,6-dimethyl-4-[4-(3-methyl-1-benzofuran-2-carbonyl)oxyphenyl]-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C29H29NO7/c1-6-34-27(31)23-17(4)30-18(5)24(28(32)35-7-2)25(23)19-12-14-20(15-13-19)36-29(33)26-16(3)21-10-8-9-11-22(21)37-26/h8-15,25,30H,6-7H2,1-5H3 |
InChI Key |
HJYQVSRBFXHUQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4O3)C)C(=O)OCC)C)C |
Origin of Product |
United States |
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